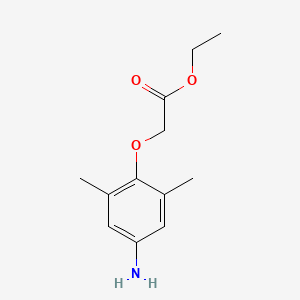

Ethyl (4-amino-2,6-dimethylphenoxy)acetate

Description

Contextualization within Phenoxyacetate (B1228835) Chemistry

Phenoxyacetates are a class of compounds derived from phenoxyacetic acid. nih.gov The core structure consists of a phenyl ring linked to an acetic acid moiety through an ether bond. The versatility of this scaffold allows for a wide range of chemical modifications on the aromatic ring, leading to a diverse library of derivatives with varied physicochemical properties.

The synthesis of phenoxyacetate derivatives generally involves the reaction of a substituted phenol (B47542) with an ester of a haloacetic acid, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in the presence of a base. rsc.org A common synthetic route to produce amino-substituted phenoxyacetates involves the nitration of a phenol, followed by etherification and subsequent reduction of the nitro group to an amine. rsc.org

For instance, the synthesis of the closely related compound, ethyl (4-aminophenoxy)acetate, is achieved by the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by the reduction of the nitro group. rsc.org This general methodology can be adapted to synthesize Ethyl (4-amino-2,6-dimethylphenoxy)acetate, starting from 4-amino-2,6-dimethylphenol.

Scope and Significance of Academic Research on the Compound Class

The broader class of phenoxyacetic acid derivatives has been the subject of extensive academic research due to their wide range of biological activities. These compounds have been investigated for their potential applications in various fields, including medicine and agriculture.

Research has shown that phenoxyacetate derivatives exhibit a remarkable diversity of biological effects, including:

Antimicrobial activity: Certain phenoxyacetates have demonstrated efficacy against various bacterial and fungal strains. mdpi.com

Anti-inflammatory properties: Some derivatives have been explored as potential anti-inflammatory agents. nih.gov

Herbicidal activity: The phenoxyacetic acid core is a key component of several widely used herbicides. nih.gov

Potential as therapeutic agents: Studies have investigated their potential as anticancer, anticonvulsant, and antidiabetic agents. nih.govrsc.org

The academic interest in this class of compounds stems from the tunability of their chemical structure, which allows for the systematic exploration of structure-activity relationships. By modifying the substituents on the phenyl ring, researchers can fine-tune the biological and physical properties of these molecules to optimize them for specific applications. The study of compounds like this compound contributes to this broader understanding of the chemical space and potential utility of phenoxyacetate derivatives.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-amino-2,6-dimethylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-11(14)7-16-12-8(2)5-10(13)6-9(12)3/h5-6H,4,7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTDKKKHNQCGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Classical Etherification and Esterification Pathways

The construction of the core structure of Ethyl (4-amino-2,6-dimethylphenoxy)acetate relies on fundamental organic reactions, namely etherification and esterification. These can be performed in a sequential manner to build the desired molecular framework.

A primary route to forming the phenoxyacetate (B1228835) linkage is through the Williamson ether synthesis. This method involves the reaction of a substituted phenoxide with an alkyl halide. In the context of synthesizing the target compound, this would typically involve the alkylation of a 2,6-dimethyl-4-nitrophenoxide with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). The phenoxide is generated in situ by treating the corresponding phenol (B47542) with a suitable base.

The reaction proceeds via an S_N2 mechanism, where the nucleophilic phenoxide ion attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion. The presence of two methyl groups ortho to the hydroxyl group in the phenol can introduce steric hindrance, which may slow down the reaction rate. Therefore, the choice of base and solvent is crucial for optimizing the reaction conditions. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed in polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) to facilitate the reaction.

A typical procedure involves dissolving 2,6-dimethyl-4-nitrophenol (B181267) in a suitable solvent, adding a base to form the phenoxide, followed by the addition of ethyl bromoacetate. The reaction mixture is then heated to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate

| Parameter | Condition |

| Phenol | 2,6-dimethyl-4-nitrophenol |

| Alkylating Agent | Ethyl bromoacetate |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetone |

| Temperature | Reflux |

| Reaction Time | Several hours |

An alternative pathway involves the initial synthesis of (4-amino-2,6-dimethylphenoxy)acetic acid, followed by its esterification with ethanol (B145695). This is a classic Fischer esterification reaction, which is an acid-catalyzed equilibrium process.

To drive the equilibrium towards the formation of the ethyl ester, an excess of ethanol is typically used, and a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is employed. The reaction involves the protonation of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

The removal of water as it is formed can also shift the equilibrium to the product side. This can be achieved by azeotropic distillation using a Dean-Stark apparatus if a suitable solvent is used. A study on the Fischer esterification of acetic acid with ethanol demonstrated that using a 10-fold excess of the alcohol can lead to a 97% yield of the ester at equilibrium. masterorganicchemistry.com

For the synthesis of this compound, the corresponding carboxylic acid would be refluxed in an excess of ethanol with a catalytic amount of a strong acid. The workup procedure typically involves neutralizing the acid catalyst and removing the excess ethanol.

Table 2: General Conditions for Fischer Esterification

| Parameter | Condition |

| Carboxylic Acid | (4-amino-2,6-dimethylphenoxy)acetic acid |

| Alcohol | Ethanol (in excess) |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) |

| Temperature | Reflux |

| Method to Drive Equilibrium | Excess alcohol, removal of water |

Functional Group Transformations and Derivatization Approaches

The synthesis of this compound necessitates key functional group transformations, most notably the conversion of a nitro group to an amine. Furthermore, the ester moiety itself can be a point of further derivatization.

The reduction of the nitro group in the precursor, ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, is a critical step to arrive at the final product. This transformation can be achieved using a variety of reducing agents and catalytic systems. The choice of method is often dictated by the desire to selectively reduce the nitro group without affecting the ester functionality.

Common methods for nitro group reduction include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is usually performed in a solvent such as ethanol or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. This method is generally chemoselective for the nitro group in the presence of an ester.

Chemical Reduction: A variety of metal-based reducing agents can be used. A classic method is the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid, typically hydrochloric acid (HCl). Another common system is sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt like nickel(II) chloride (NiCl₂) or palladium chloride (PdCl₂). The use of iron powder in the presence of ammonium (B1175870) chloride (NH₄Cl) in a mixed solvent system of ethanol and water is another effective method that proceeds under milder conditions.

Table 3: Comparison of Methods for Nitro Group Reduction

| Method | Reducing Agent/Catalyst | Solvent | Temperature | Notes |

| Catalytic Hydrogenation | H₂ / Pd/C | Ethanol or Ethyl Acetate | Room Temperature | Generally high yield and clean reaction. |

| Metal/Acid Reduction | Fe / HCl | Ethanol/Water | Reflux | A classic and cost-effective method. |

| Metal/Salt Reduction | NaBH₄ / NiCl₂ | Methanol (B129727) | 0 °C to Room Temp | Milder conditions, good selectivity. |

| Transfer Hydrogenation | Fe / NH₄Cl | Ethanol/Water | Reflux | Avoids the use of gaseous hydrogen. |

The ethyl ester group in this compound can be modified to produce a variety of derivatives. Two common transformations are transesterification and amidation.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol and an acid catalyst would produce the corresponding methyl ester. This process is also an equilibrium reaction and is driven by using a large excess of the new alcohol.

Amidation: The ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. quora.com This reaction, often referred to as ammonolysis when ammonia is used, typically requires heating. The reaction of an ester with ammonia will yield a primary amide, while reaction with a primary amine will yield a secondary amide. This pathway allows for the introduction of a wide range of substituents at the ester position, leading to a library of related compounds.

Catalytic Systems and Reaction Condition Optimization

The efficiency of the synthesis of this compound can be significantly enhanced by the careful selection of catalytic systems and the optimization of reaction conditions.

For the Williamson ether synthesis , particularly with a sterically hindered phenol like 2,6-dimethylphenol, the reaction can be sluggish. The use of phase-transfer catalysts, such as quaternary ammonium salts, can accelerate the reaction rate by facilitating the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the alkylating agent is present. Microwave irradiation has also been shown to significantly reduce reaction times in Williamson ether syntheses. The choice of a strong base in a polar aprotic solvent generally gives higher yields compared to a weaker base in a protic solvent.

In the case of Fischer esterification , while strong mineral acids are effective catalysts, they can sometimes lead to side reactions. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can simplify the workup procedure as the catalyst can be easily filtered off. scielo.br Optimizing the temperature and the method of water removal is key to achieving high yields.

For the nitro group reduction , the choice of catalyst can influence the selectivity and efficiency. While Pd/C is a robust catalyst for hydrogenation, other catalysts such as platinum on carbon (Pt/C) or Raney nickel can also be used. The optimization of catalyst loading, hydrogen pressure, and reaction time is important to ensure complete conversion without over-reduction of other functional groups. In chemical reductions, the stoichiometry of the reducing agent and the reaction temperature are critical parameters to control for achieving high yields and minimizing side products.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthetic design for this compound is crucial for developing environmentally benign and economically viable manufacturing processes. The focus lies on minimizing waste, reducing the use of hazardous materials, improving energy efficiency, and utilizing renewable resources. The design of a synthetic route for this compound can be systematically evaluated against the core tenets of green chemistry, including atom economy, solvent and reagent selection, and energy consumption.

A plausible and common synthetic pathway to this compound involves two primary steps:

Williamson Ether Synthesis: The alkylation of 2,6-dimethyl-4-nitrophenol with an ethyl haloacetate, such as ethyl bromoacetate.

Nitro Group Reduction: The subsequent reduction of the nitro group to an amine.

Applying green chemistry principles to this route involves optimizing each step to enhance its sustainability profile.

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. For the synthesis of this compound, the atom economy of the Williamson ether synthesis step is a key consideration.

In this reaction, 2,6-dimethyl-4-nitrophenol reacts with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form the ether and a salt byproduct (e.g., potassium bromide). While effective, this substitution reaction inherently generates stoichiometric amounts of waste salts, thus lowering its atom economy.

Table 1: Theoretical Atom Economy for Williamson Ether Synthesis Step

| Reactants | Desired Product | Byproducts | Formula Weight of Reactants | Formula Weight of Desired Product | % Atom Economy |

| 2,6-Dimethyl-4-nitrophenol + Ethyl bromoacetate + K₂CO₃ | Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate | 2 KBr + CO₂ + H₂O | 472.25 g/mol | 253.25 g/mol | 53.6% |

Calculation: [% Atom Economy = (Formula Weight of Desired Product / Formula Weight of all Reactants) x 100]

Alternative routes with higher atom economy, such as addition reactions, are generally preferred but may not be feasible for this specific molecular structure. Therefore, efforts in green synthesis design would focus on optimizing other factors.

Solvent and Reagent Selection

The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. Traditional syntheses often employ hazardous solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), or benzene (B151609). whiterose.ac.uk Green chemistry promotes the use of safer, more sustainable alternatives. rsc.org

For the synthesis of this compound, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, or bio-derived alcohols like ethanol could be evaluated. researchgate.net Water is also a highly desirable green solvent for certain reactions where reactant solubility allows. researchgate.net

Table 2: Green Solvent Selection Guide for Synthesis

| Category | Recommended Solvents | Problematic / Hazardous Solvents to Avoid | Rationale |

| Ether Synthesis | Acetone, 2-MeTHF, Cyclopentyl methyl ether (CPME) | DMF, Dichloromethane (DCM), N-methyl-2-pyrrolidone (NMP) | Recommended solvents have lower toxicity and environmental persistence. DMF and NMP are substances of very high concern. whiterose.ac.ukmdpi.com |

| Nitro Reduction | Ethanol, Water, Ethyl acetate | Methanol, Tetrahydrofuran (THF) | Ethanol and water are benign and renewable. Ethyl acetate has a good environmental, health, and safety profile. mdpi.com |

The reduction of the nitro group is another critical step where reagent choice is paramount. Classic methods often use stoichiometric metals like tin or iron in acidic conditions, which generate significant metallic waste. Catalytic hydrogenation using hydrogen gas with a catalyst (e.g., Pd/C) offers a much higher atom economy. However, a reported safer and cheaper alternative involves using iron in the presence of ammonium chloride in an aqueous medium, which is considered a greener alternative to flammable hydrogen gas and expensive palladium catalysts. mdpi.com

Table 3: Comparison of Nitro Group Reduction Methods

| Method | Reagents | Solvents | Advantages | Disadvantages from a Green Perspective |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | High atom economy, clean reaction | Use of flammable H₂ gas, expensive/toxic heavy metal catalyst |

| Metal/Acid Reduction | Fe, NH₄Cl | Ethanol/Water | Inexpensive, avoids flammable H₂ gas, safer procedure mdpi.com | Generates iron oxide waste, lower atom economy than hydrogenation |

| Stannous Chloride | SnCl₂ | Ethyl acetate | Effective for selective reductions | Generates tin waste, high cost |

Energy Efficiency and Renewable Feedstocks

To align with green chemistry principles, synthetic routes should be designed for energy efficiency. Conducting reactions at ambient temperature and pressure is ideal. Alternative energy sources, such as microwave irradiation or ultrasound, can often reduce reaction times dramatically, leading to significant energy savings compared to conventional heating methods. mdpi.comscielo.org.mx

Furthermore, the lifecycle of the product can be made more sustainable by sourcing starting materials from renewable feedstocks. nih.gov While the immediate precursors for this compound are typically derived from petrochemicals, future advancements may allow for the biosynthesis of key intermediates like phenols and other aromatic compounds from biomass, contributing to a more circular economy. nih.gov For instance, the ethanol portion of the ester could be readily sourced from bio-fermentation processes. nih.gov

By systematically applying these green chemistry principles—maximizing atom economy, selecting benign solvents and reagents, improving energy efficiency, and exploring renewable feedstocks—the synthesis of this compound can be designed to be not only chemically efficient but also environmentally responsible.

Chemical Reactivity and Transformation Studies

Reactivity of the Ester Functional Group

The ester functional group is a primary site for chemical reactions in Ethyl (4-amino-2,6-dimethylphenoxy)acetate, primarily involving nucleophilic acyl substitution.

The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group to form (4-amino-2,6-dimethylphenoxy)acetic acid. The reaction is effectively irreversible as the final step involves an acid-base reaction between the carboxylic acid and the ethoxide. The rate of this hydrolysis is influenced by the concentration of both the ester and the hydroxide ion.

In acidic media, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, ethanol (B145695) is eliminated, and subsequent deprotonation yields the carboxylic acid product, (4-amino-2,6-dimethylphenoxy)acetic acid.

General Factors Influencing Ester Hydrolysis Rates

| Factor | Effect on Acid-Catalyzed Hydrolysis | Effect on Base-Catalyzed Hydrolysis | Rationale |

|---|---|---|---|

| Electron-Donating Groups on Ring | Increase Rate | Decrease Rate | Stabilize the protonated intermediate in acid catalysis; decrease the electrophilicity of the carbonyl carbon in base catalysis. |

| Electron-Withdrawing Groups on Ring | Decrease Rate | Increase Rate | Destabilize the protonated intermediate in acid catalysis; increase the electrophilicity of the carbonyl carbon in base catalysis. |

| Steric Hindrance (e.g., ortho-substituents) | Decrease Rate | Decrease Rate | Hinders the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. |

Beyond hydrolysis, the ester group of this compound can undergo other nucleophilic substitution reactions. For example, reaction with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding amide, (4-amino-2,6-dimethylphenoxy)acetamide. This process, known as aminolysis, typically requires heating.

Transesterification is another potential reaction, where treatment with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Reactivity of the Aromatic Ring and Substituent Effects

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the amino and methyl groups.

The substituents on the benzene (B151609) ring—an amino group at position 4, and two methyl groups at positions 2 and 6—are all activating groups and ortho-, para-directing. The powerful activating and directing effect of the amino group generally dominates. However, since the para position to the amino group is occupied by the ether linkage, electrophilic substitution is directed to the positions ortho to the amino group (positions 3 and 5).

Therefore, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur at the 3 and 5 positions of the aromatic ring. It is important to note that the reaction conditions for these substitutions must be carefully controlled, as the high reactivity of the ring can lead to multiple substitutions or side reactions. For instance, nitration with strong acids can lead to the protonation of the amino group, forming an anilinium ion which is a deactivating, meta-directing group. To circumvent this, the amino group is often protected, for example, by acetylation, prior to carrying out the electrophilic substitution. The protecting group can then be removed by hydrolysis.

The two methyl groups at the ortho-positions relative to the ether linkage exert both electronic and steric effects. Electronically, they are electron-donating through induction and hyperconjugation, further activating the ring towards electrophilic attack. Sterically, they can hinder the approach of electrophiles to the adjacent positions.

The amino group is a very strong activating group due to the ability of its lone pair of electrons to participate in resonance with the aromatic ring. This resonance significantly increases the electron density at the ortho and para positions. The interplay between the strong activating effect of the amino group and the steric hindrance from the adjacent methyl groups will influence the regioselectivity and rate of electrophilic aromatic substitution reactions.

Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Steric Effect | Directing Influence |

|---|---|---|---|---|

| Amino (-NH2) | 4 | Strongly Activating (Resonance) | Minimal | Ortho, Para |

| Methyl (-CH3) | 2, 6 | Activating (Inductive, Hyperconjugation) | Moderate | Ortho, Para |

| Ether (-OCH2COOEt) | 1 | Activating (Resonance), Deactivating (Inductive) | Significant | Ortho, Para |

Degradation Pathways and Stability Assessments

The stability of this compound is influenced by environmental factors such as pH, temperature, and light. The primary degradation pathway is likely to be the hydrolysis of the ester bond, as discussed previously, leading to the formation of (4-amino-2,6-dimethylphenoxy)acetic acid and ethanol.

Under oxidative conditions, the aromatic ring and the amino group can be susceptible to degradation. For instance, exposure to strong oxidizing agents or certain enzymatic systems could lead to the formation of quinone-like structures or other oxidation products. The presence of the electron-rich aromatic system suggests that photodegradation could also be a relevant pathway, potentially involving radical mechanisms.

Thermal degradation studies on similar aromatic esters suggest that decomposition at elevated temperatures could lead to a variety of products through complex reaction pathways, including decarboxylation and cleavage of the ether bond. nih.gov The specific degradation products and their distribution would depend on the conditions, such as the temperature and the presence or absence of oxygen. nih.gov

Inability to Generate Article on "this compound"

Despite a comprehensive search for scientific literature, no specific research findings on the chemoselective transformations of "this compound" could be located. Broader inquiries into analogous compounds, including sterically hindered anilines and other aminophenoxyacetate derivatives, also failed to yield the detailed experimental data necessary to construct a scientifically accurate and thorough article as per the user's request.

The primary challenge lies in the absence of published studies detailing reactions such as selective N-acylation, N-alkylation, or other transformations where the amino group of this specific compound is modified without affecting the ester functionality. The steric hindrance provided by the two methyl groups at the ortho positions to the amino group significantly influences its reactivity, making it impossible to extrapolate findings from less hindered or otherwise structurally different molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Proton NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For Ethyl (4-amino-2,6-dimethylphenoxy)acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl groups on the benzene (B151609) ring, the methylene (B1212753) protons of the acetate (B1210297) moiety, the ethyl ester group, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts would be characteristic of aromatic carbons, methyl carbons, methylene carbons, and the carbonyl carbon of the ester group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.3 - 6.7 | 115 - 125 |

| Ar-CH₃ | 2.1 - 2.3 | 15 - 20 |

| O-CH₂-C=O | 4.4 - 4.6 | 65 - 70 |

| O-CH₂-CH₃ | 4.1 - 4.3 | 60 - 65 |

| O-CH₂-CH₃ | 1.2 - 1.4 | 13 - 15 |

| C=O | - | 168 - 172 |

| Ar-C-NH₂ | - | 140 - 145 |

| Ar-C-O | - | 145 - 150 |

| Ar-C-CH₃ | - | 125 - 130 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, a cross-peak between the signals of the O-CH₂-CH₃ protons would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, even if they are not directly bonded. This can provide valuable information about the conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers, which are characteristic of particular functional groups.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1200 - 1300 |

| C-N (Amine) | Stretching | 1180 - 1360 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the vibrations of the aromatic ring and the C-C backbone.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (223.27 g/mol ). Additionally, the spectrum would display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern provides valuable information for confirming the molecular structure.

Predicted Fragmentation Pattern:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the ester group to form a phenoxyacetyl cation.

Loss of the entire acetate side chain.

Fragmentation of the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions such as hydrogen bonding and crystal packing.

As of the current literature review, a specific single-crystal X-ray diffraction study for "this compound" has not been reported. However, were the compound to be crystallized and analyzed, the resulting data would yield a detailed structural model. It would be expected to reveal the planarity of the substituted benzene ring and the conformation of the ethyl acetate side chain relative to the ring. Key structural parameters, such as the C-O-C ether linkage angles and the geometry of the ester group, would be precisely determined. Furthermore, the analysis would elucidate the hydrogen bonding network established by the primary amine group, which plays a crucial role in the solid-state packing of the molecules. This information is critical for understanding the compound's physical properties and for computational chemistry studies.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative, as no published crystal structure is currently available.)

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₇NO₃ |

| Formula Weight | 223.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.23 |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying the components of a mixture. For "this compound," techniques like HPLC and GC-MS are vital for assessing purity, identifying impurities, and studying degradation pathways.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity and quantifying "this compound" in various samples. The compound's aromatic ring acts as a chromophore, making it suitable for detection by UV-Vis spectrophotometry.

A typical HPLC method would employ reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For "this compound," a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol) would be effective. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the efficient elution of the main compound and any impurities with different polarities.

Because amino acids and their derivatives can be highly polar, sometimes derivatization is used to enhance detection, but the presence of the phenoxy group in the target compound provides sufficient UV absorbance for direct analysis. nih.govmyfoodresearch.com The primary amine and ester functionalities allow for separation from potential precursors, byproducts, or degradants.

Table 2: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a molecule like "this compound," which has a relatively high molecular weight and contains a polar amino group, direct GC analysis can be challenging due to potential thermal degradation in the injector and poor peak shape.

To overcome these issues, chemical derivatization is often employed prior to GC-MS analysis. jfda-online.com The primary amine can be converted into a less polar, more volatile derivative, for instance, through silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride). jfda-online.comcreative-proteomics.com This process reduces peak tailing and improves chromatographic resolution.

GC-MS is particularly useful for identifying volatile impurities from the synthesis, such as residual solvents or unreacted starting materials. It is also an excellent tool for studying the thermal degradation of the compound. By analyzing the sample at elevated injector temperatures, one can identify potential degradants, which might include products of dealkylation or cleavage of the ether or ester bonds. The mass spectrometer provides detailed structural information on these separated components, allowing for their confident identification by comparing their mass spectra to library databases or through manual interpretation. chromatographyonline.comnih.gov

Table 3: Potential Impurities and Degradants Identifiable by GC-MS

| Compound Name | Type | Potential Origin |

| 2,6-Dimethylphenol | Impurity | Unreacted starting material |

| Ethyl Bromoacetate (B1195939) | Impurity | Unreacted starting material |

| 4-Amino-2,6-dimethylphenol | Degradant | Hydrolysis of the ester and ether linkage |

| Ethanol (B145695) | Degradant | Cleavage of the ethyl ester group |

| Diethyl ether | Impurity | Residual solvent from synthesis/purification |

Computational and Theoretical Insights into this compound Remain Elusive

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical understanding of the chemical compound this compound. Despite its potential relevance in various chemical research domains, detailed studies focusing on its electronic structure, molecular dynamics, and intermolecular interactions appear to be unavailable in published research.

The specific areas of computational chemistry outlined for investigation, including Density Functional Theory (DFT) applications, Frontier Molecular Orbital (FMO) analysis, conformational analysis, and Hirshfeld surface analysis, have not been specifically applied to this compound in the available scientific literature. Consequently, critical data points such as its HOMO-LUMO gap, which is instrumental in understanding its chemical reactivity and electronic properties, remain uncalculated and unreported.

Similarly, there is a lack of published research on the conformational landscape and molecular dynamics of this compound. Such studies are essential for understanding its three-dimensional structure, flexibility, and how it interacts with its environment over time.

Furthermore, detailed analyses of the intramolecular and intermolecular interactions, which are crucial for predicting its physical properties and crystal packing, are also absent. This includes specific investigations into its hydrogen bonding networks and a quantitative breakdown of intermolecular contacts through Hirshfeld surface analysis.

While computational studies exist for structurally related phenoxyacetate (B1228835) derivatives, the strict focus on this compound, as per the user's request, prevents the inclusion of data from these analogous compounds. The unique substitution pattern of the amino and dimethyl groups on the phenoxy ring is expected to significantly influence its electronic and steric properties, making direct extrapolation from other molecules scientifically unsound.

Therefore, at present, a detailed and scientifically accurate article on the computational chemistry and theoretical studies of this compound cannot be generated due to the absence of primary research data. Further experimental and theoretical investigations are necessary to elucidate the fundamental chemical and physical properties of this specific compound.

Computational Chemistry and Theoretical Studies

Prediction of Spectroscopic Properties

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic characteristics of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical calculations provide valuable insights into the electronic structure and vibrational modes of a compound, which can aid in its experimental characterization.

However, no specific studies detailing the theoretical prediction of the spectroscopic properties for Ethyl (4-amino-2,6-dimethylphenoxy)acetate could be identified in the current body of scientific literature. As a result, there is no data available for a comparative table of predicted versus experimental spectroscopic values.

In Silico Screening and Molecular Docking for Biological Target Interactions

In silico screening and molecular docking are computational techniques that play a crucial role in drug discovery and development. These methods are used to predict the binding affinity and interaction patterns of a small molecule, such as this compound, with various biological targets like proteins and enzymes. By simulating these interactions, researchers can identify potential therapeutic applications and guide further experimental investigations.

A comprehensive search of existing research reveals no published in silico screening or molecular docking studies specifically involving this compound. Therefore, there is no data to present on its potential biological targets, binding energies, or key molecular interactions. The exploration of this compound's bioactivity through computational approaches represents an open area for future research.

Biological Activity and Pharmacological Research

Evaluation of Antimicrobial Activities

There is no publicly available data on the evaluation of Ethyl (4-amino-2,6-dimethylphenoxy)acetate for any antimicrobial activities.

No studies have been reported in the scientific literature that investigate the efficacy of this compound against any bacterial strains.

There are no available research findings on the potential antifungal properties of this compound.

Anticancer and Cytotoxicity Investigations

No published research was identified that has investigated the anticancer or cytotoxic potential of this compound.

There is no information available regarding the efficacy of this compound against any cancer cell lines.

As no studies on the cytotoxicity of this compound have been reported, there is no information on its potential mechanisms of cytotoxic action.

Enzyme Inhibition Studies

A review of the scientific literature yielded no studies on the enzyme inhibition capabilities of this compound.

Acetylcholinesterase Inhibition

There is no available research to indicate whether this compound exhibits inhibitory activity against acetylcholinesterase.

Cytochrome P450 Isoform Interactions

No studies have been published that examine the interactions of this compound with any cytochrome P450 isoforms.

Modulation of Neurotransmitter Systems and Neurological Effects

There is a lack of research on the potential for this compound to modulate neurotransmitter systems or produce any neurological effects.

Antioxidant Activity Assessment

No studies have been conducted to assess the antioxidant properties of this compound.

Antiviral Activity Evaluation

There is no published research evaluating this compound for any antiviral activity.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism Studies

The potential for this compound to act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs) has not been investigated in any published studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Aromatic Substituents on Biological Potency and Selectivity

The substituted phenoxyacetic acid scaffold is a common motif in a variety of biologically active compounds, including herbicides and pharmaceuticals. The nature, number, and position of substituents on the aromatic ring are critical determinants of a compound's activity and selectivity.

The presence of two methyl groups at the 2 and 6 positions of the phenyl ring in Ethyl (4-amino-2,6-dimethylphenoxy)acetate is a significant structural feature. In the broader context of phenoxyacetic acid derivatives, ortho-substitution can have a profound impact on the molecule's conformation and, consequently, its interaction with biological targets. These ortho-methyl groups can force the acetic acid side chain to adopt a specific orientation relative to the aromatic ring, which can be crucial for binding to a receptor or enzyme active site.

The number of methyl groups also plays a role. While a single methyl group might impart some steric influence, the presence of two ortho-methyl groups creates a more defined and rigid conformation. The replacement of a hydroxyl group with a methyl group can significantly alter the adsorption behaviors of related arsenic (V) species on goethite, indicating the profound impact of this functional group on surface interactions. nih.gov

| Substitution Pattern | Potential Impact on Activity | Rationale |

|---|---|---|

| 2,6-dimethyl (ortho) | May enhance selectivity and potency | Steric hindrance can enforce a specific, active conformation and may prevent non-specific binding. |

| 3,5-dimethyl (meta) | Likely to alter activity profile | Less steric hindrance on the side chain, allowing for more conformational flexibility. |

| Mon-omethyl | Variable effects depending on position | Asymmetrical substitution could lead to different binding modes. |

The amino group at the 4-position (para) of the phenyl ring is a key functional group that can significantly influence the electronic properties and potential biological interactions of the molecule. As an electron-donating group, it can affect the reactivity of the aromatic ring. Furthermore, the amino group can act as a hydrogen bond donor and acceptor, which is often crucial for molecular recognition by biological targets.

In studies of 4-aminophenoxy derivatives, the amino group has been shown to be a critical component for antitumor activity. nih.gov Para-aminobenzoic acid (PABA) and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, underscoring the importance of the para-amino substitution. nih.govnih.gov

Effects of Ester Moiety Modifications on Activity Profiles

The ethyl ester moiety of this compound is another key site for structural modification. The nature of the ester group can influence several important properties, including solubility, lipophilicity, metabolic stability, and the rate of hydrolysis to the corresponding carboxylic acid, which may be the active form of the molecule in some biological systems.

Studies on other classes of compounds have shown that the length of the alkyl ester chain can significantly affect material properties and biological activity. For instance, in polyacrylate-based network materials, the toughness is influenced by the alkyl ester chain length. mdpi.com In the context of antioxidant efficacy of acylated resveratrol, both the acyl chain length and the degree of acylation were found to be important factors. nih.gov

| Ester Moiety | Potential Impact | Rationale |

|---|---|---|

| Methyl Ester | May increase hydrolysis rate | Smaller steric bulk could allow for faster enzymatic cleavage. |

| Propyl/Butyl Ester | May increase lipophilicity and duration of action | Longer alkyl chains generally increase lipophilicity, potentially affecting cell membrane permeability and metabolic stability. |

| Amide derivatives | Could alter biological activity and stability | Amides are generally more resistant to hydrolysis than esters and can form different hydrogen bonding patterns. |

Importance of Positional Isomerism on Biological and Physicochemical Properties

Positional isomerism, which refers to compounds with the same molecular formula but different arrangements of substituents on a structural framework, can have a dramatic effect on biological activity. For this compound, moving the amino group or the methyl groups to different positions on the phenyl ring would result in isomers with potentially very different properties.

For example, moving the amino group from the para- (4-) position to the ortho- (2-) or meta- (3-) position would alter the electronic distribution in the ring and change the spatial relationship between the amino group and the phenoxyacetic acid side chain. Similarly, shifting the methyl groups to other positions would change the steric environment around the ether linkage. The directing effects of substituents in electrophilic aromatic substitution are a classic example of the importance of substituent positioning. masterorganicchemistry.comyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For phenoxyacetic acid derivatives, QSAR studies have been particularly insightful, especially in the context of their herbicidal activity.

A QSAR model for a series of this compound analogs would typically involve calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., Hammett constants), hydrophobic (e.g., logP), or steric (e.g., Taft parameters). By correlating these descriptors with the observed biological activity, a mathematical model can be developed to predict the activity of new, unsynthesized analogs. For instance, a study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles found that hydrophobic substituents with an optimum value were favored for activity, while bulky substituents were detrimental. nih.gov

Stereochemical Considerations and Enantiomeric Activity

While this compound itself is not chiral and does not have enantiomers, the introduction of a chiral center, for instance by modifying the acetate (B1210297) side chain, would necessitate stereochemical considerations. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates.

Should a chiral analog of this compound be synthesized, it would be imperative to separate and test the individual enantiomers. The differential interaction of enantiomers with a chiral biological target (such as an enzyme or receptor) can lead to one enantiomer being highly active while the other is inactive or even exhibits a different or adverse effect.

Medicinal Chemistry and Drug Design Applications

Design and Synthesis of Analogues and Derivatives for Drug Discovery

The structural framework of Ethyl (4-amino-2,6-dimethylphenoxy)acetate offers multiple avenues for modification to generate analogues and derivatives with tailored biological activities. The primary strategies for analogue design revolve around the modification of its key functional groups: the aromatic amine, the ether linkage, the ethyl ester, and the dimethyl-substituted phenyl ring.

Key modification sites include:

The Aromatic Ring: Introduction of various substituents on the phenyl ring can influence the molecule's electronic properties and its interaction with biological targets.

The Ester Group: Hydrolysis of the ethyl ester to the corresponding carboxylic acid or its conversion to various amides can impact the compound's solubility and pharmacokinetic properties.

The Phenoxyacetic Acid Moiety: Alterations to the acetic acid side chain can be explored to optimize binding to target proteins.

The synthesis of these derivatives often involves multi-step reaction sequences. For instance, the amino group can be readily acylated using acid chlorides or anhydrides. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. The ester can be hydrolyzed under basic or acidic conditions.

Illustrative Synthetic Scheme for Analogue Generation:

Starting Material: this compound

Reaction 1: N-Acylation Reactant: Acetyl chloride Product: Ethyl (4-acetamido-2,6-dimethylphenoxy)acetate

Reaction 2: Ester Hydrolysis Reactant: Sodium hydroxide (B78521) Product: (4-amino-2,6-dimethylphenoxy)acetic acid

These synthetic strategies allow for the systematic exploration of the chemical space around the parent molecule, a crucial step in identifying compounds with improved potency and selectivity.

Lead Compound Identification and Optimization Strategies

While specific lead discovery programs centered on this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated as lead structures. For example, phenoxyacetic acid derivatives have been explored for various therapeutic targets.

Should this compound be identified as a hit in a high-throughput screening campaign, the subsequent lead optimization process would involve several key strategies:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of analogues, as described in the previous section, would be undertaken to understand how different structural modifications affect biological activity.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties such as metabolic stability or target binding. For instance, the ester group could be replaced with a tetrazole ring.

Computational Modeling: Molecular docking and other computational techniques could be employed to predict the binding mode of the compound and its analogues to a specific biological target, thereby guiding the design of more potent inhibitors.

An illustrative example of a lead optimization campaign could involve identifying an initial hit from a screening library and then systematically modifying its structure to improve its inhibitory concentration (IC50) against a target enzyme.

Table 1: Illustrative Lead Optimization Data for Hypothetical Target X

| Compound | Modification | IC50 (nM) |

| Lead Compound | This compound | 5000 |

| Analogue 1 | N-acetylation | 2500 |

| Analogue 2 | Ester hydrolysis to carboxylic acid | 1000 |

| Analogue 3 | Introduction of a chloro group on the phenyl ring | 750 |

| Optimized Lead | Combination of modifications | 100 |

Pharmacological Target Identification and Validation

The potential pharmacological targets of this compound and its derivatives can be inferred from the known activities of structurally related compounds. The phenoxyacetate (B1228835) scaffold is found in various classes of drugs, including fibrates, which are lipid-lowering agents that act on peroxisome proliferator-activated receptors (PPARs). The presence of the amino group also suggests potential interactions with a wide range of receptors and enzymes.

Potential target classes include:

Nuclear Receptors: Such as PPARs, given the structural similarity to fibrates.

Enzymes: The molecule could act as an inhibitor or modulator of various enzymes, including kinases, proteases, or hydrolases.

G-Protein Coupled Receptors (GPCRs): The amino group could interact with the binding sites of various GPCRs.

Target identification and validation would involve a combination of in vitro and in vivo studies. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction could be used to identify potential binding partners. Subsequent validation would involve demonstrating a clear link between the compound's interaction with the target and a measurable physiological effect.

Development as Agrochemicals (Herbicides, Pesticides)

The phenoxyacetic acid scaffold is a well-established pharmacophore in the agrochemical industry, most notably in the class of auxin herbicides. These compounds mimic the action of the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.

The structure of this compound, with its substituted phenoxyacetic acid core, makes it a candidate for investigation as a potential herbicide. The dimethyl substitution on the phenyl ring and the presence of the amino group could influence its selectivity and efficacy against different plant species.

Development as an agrochemical would involve:

Screening for Herbicidal Activity: Testing the compound and its derivatives against a panel of weed and crop species.

Mode of Action Studies: Determining the biochemical mechanism by which the compound exerts its herbicidal effect.

Formulation Development: Creating stable and effective formulations for field application.

Table 2: Illustrative Herbicidal Activity Data

| Compound | Application Rate (g/ha) | Weed Control (%) - Broadleaf | Weed Control (%) - Grass |

| Compound A | 500 | 85 | 20 |

| Compound B | 500 | 92 | 25 |

| Commercial Standard | 500 | 95 | 30 |

Role as Versatile Synthetic Building Blocks in Pharmaceutical Intermediates

Beyond its potential as a bioactive molecule itself, this compound serves as a valuable synthetic intermediate or building block for the construction of more complex pharmaceutical agents. asischem.com Its bifunctional nature, possessing both a reactive amino group and an ester functionality, allows for its incorporation into a wide array of molecular scaffolds.

The amino group can be used as a handle for the introduction of new ring systems or for linking to other molecular fragments. For example, it can undergo condensation reactions with dicarbonyl compounds to form heterocyclic structures. The ester group can be manipulated to introduce other functionalities or to serve as a point of attachment for polymer-supported synthesis.

The utility of similar amino-substituted phenoxy compounds as building blocks has been demonstrated in the synthesis of compounds targeting a range of diseases. For instance, a related compound, ethyl 2-(4-aminophenoxy) acetate (B1210297), has been utilized as a key synthon for the development of dual hypoglycemic agents. mdpi.com This highlights the potential of this compound to serve a similar role in the synthesis of novel therapeutics.

Q & A

Basic: What is the standard laboratory synthesis protocol for Ethyl (4-amino-2,6-dimethylphenoxy)acetate?

Methodological Answer:

The synthesis involves two key steps:

Alkylation of 2,6-dimethyl-4-nitrophenol : React 2,6-dimethyl-4-nitrophenol with ethyl bromoacetate in dry acetone using anhydrous K₂CO₃ as a base. Reflux for 8–12 hours under nitrogen. Monitor completion via TLC (hexane:ethyl acetate, 3:1) .

Nitro Reduction : Reduce the nitro group to an amine. Two validated methods are:

- Catalytic Hydrogenation : Use Pd/C (5–10% w/w) under H₂ gas in ethanol at 80°C for 4–6 hours (>90% conversion) .

- Fe/NH₄Cl Reduction : Reflux the nitro intermediate with Fe powder and NH₄Cl in ethanol/water (1:1) for 4 hours (62% yield) .

Purification : Extract with ethyl acetate, wash with NaOH (10%) to remove acidic impurities, and dry over Na₂SO₄. Recrystallize from ethanol for high-purity crystals .

Basic: How is the compound characterized spectroscopically?

Methodological Answer:

- ¹H NMR (DMSO-d₆): Peaks at δ 6.47–6.62 (aromatic H), δ 4.55 (OCH₂CO), δ 4.12 (OCH₂CH₃), and δ 1.18 (CH₃) confirm the ester and aromatic amine .

- ¹³C NMR : Key signals include δ 169.3 (ester carbonyl), δ 148.9 (C-NH₂), and δ 65.6 (OCH₂CO) .

- Elemental Analysis : Validate C, H, N content (e.g., C 61.50%, H 6.72%, N 7.21%) .

- X-ray Crystallography : Resolves triclinic crystal packing (unit cell parameters: a = 8.2104 Å, b = 10.3625 Å) for absolute stereochemical confirmation .

Advanced: How do electron-donating methyl groups influence the reaction kinetics of the precursor phenol?

Methodological Answer:

The 2,6-dimethyl groups increase steric hindrance and reduce phenol acidity, necessitating:

- Stronger bases (e.g., K₂CO₃ vs. NaOH) and longer reflux times (8+ hours) for alkylation .

- Higher temperatures (80°C) for nitro reduction to overcome electronic deactivation .

Data Table :

| Parameter | 2,6-Dimethylphenol Derivative | Unsubstituted Phenol |

|---|---|---|

| pKa | ~10.2 | ~9.8 |

| Alkylation Time | 8–12 hours | 4–6 hours |

Advanced: What strategies resolve contradictions in nitro reduction yields between catalytic hydrogenation and Fe/NH₄Cl methods?

Methodological Answer:

- Catalytic Hydrogenation (Pd/C) : Higher yield (>90%) but requires strict control of H₂ pressure to avoid over-reduction. Ideal for small-scale, high-purity synthesis .

- Fe/NH₄Cl : Lower yield (62%) but cost-effective for large-scale applications. Optimize by:

- Using excess Fe (3 equiv.) and NH₄Cl (3 equiv.) .

- Filtering hot to prevent byproduct precipitation.

Trade-offs : Pd/C is preferred for time-sensitive projects; Fe/NH₄Cl suits budget-limited workflows .

Advanced: How can computational methods predict the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., 299 nm UV/Vis absorption correlates with HOMO→LUMO transitions) .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H...H, 54.3%; O...H, 22.1%) to assess crystal packing stability .

Application : Use Gaussian09 or similar software to model reaction pathways for derivative synthesis.

Advanced: How does pH affect the stability of intermediates during synthesis?

Methodological Answer:

- Post-Reduction Filtration : Adjust to pH 5–6 to avoid salt formation (yield drops by ~30% in basic or strongly acidic conditions) .

- Amine Protection : Acetylate the amine group with acetic anhydride in neutral pH if storing intermediates long-term .

Advanced: What side reactions occur during alkylation, and how are they mitigated?

Methodological Answer:

- Ester Hydrolysis : Minimize by using anhydrous acetone and drying agents (e.g., molecular sieves) .

- Di-alkylation : Prevent by maintaining a 1:1 molar ratio of phenol to ethyl bromoacetate and slow reagent addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.